molecular formula C16H25N3O3S B214810 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide

カタログ番号 B214810
分子量: 339.5 g/mol
InChIキー: VRKNWKRESIFWQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various B-cell malignancies.

作用機序

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide works by selectively binding to the active site of BTK and inhibiting its activity. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Inhibition of BTK activity leads to decreased proliferation and survival of B-cells, which can result in the regression of B-cell malignancies.
Biochemical and Physiological Effects
3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to have potent and selective inhibitory activity against BTK in preclinical models. Inhibition of BTK activity leads to decreased phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has also been shown to induce apoptosis (programmed cell death) in B-cells, which can lead to the regression of B-cell malignancies.

実験室実験の利点と制限

One of the main advantages of 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide is its potent and selective inhibitory activity against BTK. This makes it a valuable tool for studying the role of BTK in B-cell malignancies and for developing new therapies for these diseases. However, one limitation of 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide is that it may not be effective in all patients with B-cell malignancies, as some tumors may have alternative mechanisms of B-cell receptor signaling.

将来の方向性

There are several future directions for the development of 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide and other BTK inhibitors. One area of research is the combination of BTK inhibitors with other anti-cancer agents, such as venetoclax, to enhance their activity and overcome resistance. Another area of research is the development of BTK inhibitors with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, the use of BTK inhibitors in combination with immunotherapy, such as checkpoint inhibitors, is an area of active investigation.

合成法

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide can be synthesized using a multi-step process that involves the reaction of several key intermediates. One of the key intermediates is 4-(methylsulfonyl)-1-piperazine, which is obtained by reacting methylsulfonyl chloride with piperazine in the presence of a base. The final product, 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide, is obtained by reacting 4-(methylsulfonyl)-1-piperazine with 3-methyl-N-(4-(trifluoromethyl)phenyl)butanamide in the presence of a palladium catalyst.

科学的研究の応用

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. 3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models of CLL.

特性

製品名

3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide

分子式

C16H25N3O3S

分子量

339.5 g/mol

IUPAC名

3-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]butanamide

InChI

InChI=1S/C16H25N3O3S/c1-13(2)12-16(20)17-14-4-6-15(7-5-14)18-8-10-19(11-9-18)23(3,21)22/h4-7,13H,8-12H2,1-3H3,(H,17,20)

InChIキー

VRKNWKRESIFWQU-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C

正規SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。